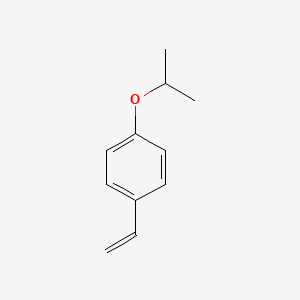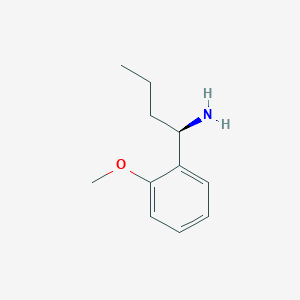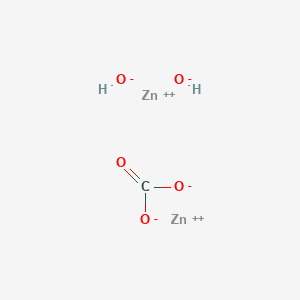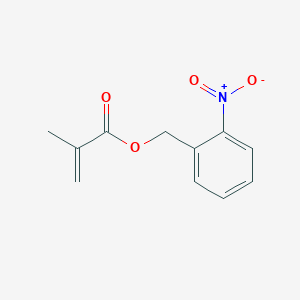
(2-Nitrophenyl)methyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C({11})H({11})NO(_{4}). It is characterized by the presence of a nitrophenyl group attached to a methyl 2-methylprop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2-nitrophenyl)methanol with methacrylic acid or its derivatives. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitrophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Sodium methoxide (NaOCH(_{3})) in methanol.
Major Products
Reduction: (2-Aminophenyl)methyl 2-methylprop-2-enoate.
Hydrolysis: 2-Methylprop-2-enoic acid and (2-nitrophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(2-Nitrophenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive ester group.
Wirkmechanismus
The mechanism of action of (2-Nitrophenyl)methyl 2-methylprop-2-enoate in biological systems involves its interaction with specific enzymes or receptors. For instance, as an inhibitor of PqsD, it binds to the active site of the enzyme, preventing the synthesis of quorum sensing molecules in bacteria . This disruption in cell-to-cell communication can inhibit biofilm formation and reduce bacterial virulence.
Vergleich Mit ähnlichen Verbindungen
(2-Nitrophenyl)methyl 2-methylprop-2-enoate can be compared with other nitrophenyl esters and methacrylate derivatives:
(2-Nitrophenyl)methyl methacrylate: Similar in structure but lacks the methyl group on the prop-2-enoate moiety.
(4-Nitrophenyl)methyl 2-methylprop-2-enoate: The nitro group is positioned differently on the phenyl ring, which can affect its reactivity and biological activity.
Methyl 2-methylprop-2-enoate: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
The unique combination of the nitrophenyl and methacrylate groups in this compound provides distinct chemical and biological properties that are not observed in its analogs .
Eigenschaften
CAS-Nummer |
49594-71-0 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(2-nitrophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-8(2)11(13)16-7-9-5-3-4-6-10(9)12(14)15/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
WBBKYDCLZKGNSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
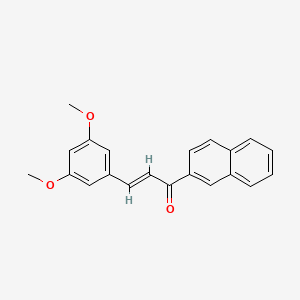
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

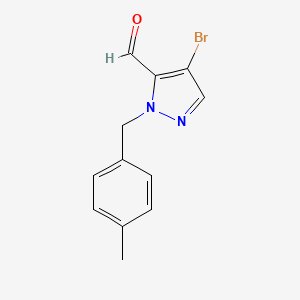
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
